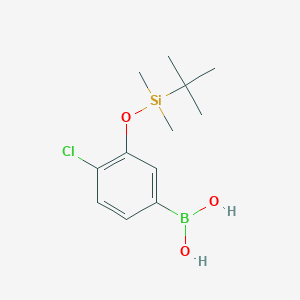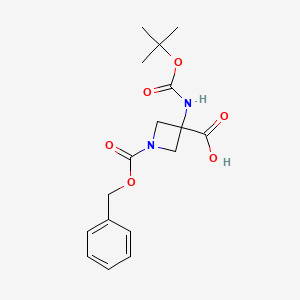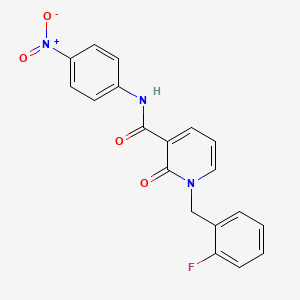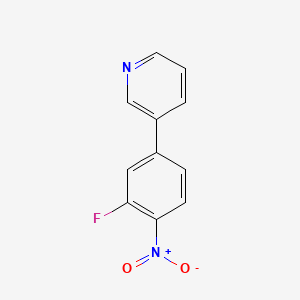
3-t-Butyldimethylsilyloxy-4-chlorophenylboronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-t-Butyldimethylsilyloxy-4-chlorophenylboronic acid, also known as t-BuMe2SiOBPin, is a boronic acid derivative that has found application in various scientific research fields. It is a white crystalline solid that is soluble in organic solvents like dichloromethane, THF, and ether. This compound has gained attention due to its unique properties and its ability to form reversible covalent bonds with diols and other Lewis bases.
Mecanismo De Acción
The mechanism of action of 3-t-Butyldimethylsilyloxy-4-chlorophenylboronic acidin involves the formation of a reversible covalent bond with diols and other Lewis bases. This compound acts as a Lewis acid, accepting a pair of electrons from the Lewis base to form a covalent bond. This bond can be broken by the addition of a competing Lewis base or by the addition of an acid.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of 3-t-Butyldimethylsilyloxy-4-chlorophenylboronic acidin. However, studies have shown that this compound is relatively non-toxic and has low cytotoxicity. It has been used in cell culture studies without any adverse effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 3-t-Butyldimethylsilyloxy-4-chlorophenylboronic acidin is its ability to form reversible covalent bonds with diols and other Lewis bases. This property makes it a useful building block for the synthesis of complex molecules and the development of sensors for the detection of sugars and other biomolecules. However, the limitations of this compound include its limited solubility in water and its sensitivity to air and moisture.
Direcciones Futuras
There are several future directions for the use of 3-t-Butyldimethylsilyloxy-4-chlorophenylboronic acidin in scientific research. One potential application is in the development of new sensors for the detection of sugars and other biomolecules. Another potential application is in the synthesis of complex molecules, such as natural products and pharmaceuticals. Further research is needed to explore the full potential of 3-t-Butyldimethylsilyloxy-4-chlorophenylboronic acidin in these and other areas of scientific research.
Conclusion:
In conclusion, 3-t-Butyldimethylsilyloxy-4-chlorophenylboronic acidin is a boronic acid derivative that has found application in various scientific research fields. It has unique properties and the ability to form reversible covalent bonds with diols and other Lewis bases, making it a useful building block for the synthesis of complex molecules and the development of sensors for the detection of sugars and other biomolecules. Further research is needed to explore the full potential of 3-t-Butyldimethylsilyloxy-4-chlorophenylboronic acidin in these and other areas of scientific research.
Métodos De Síntesis
The synthesis of 3-t-Butyldimethylsilyloxy-4-chlorophenylboronic acidin involves the reaction of 3,4-dichlorophenylboronic acid with t-BuMe2SiOH in the presence of a base like potassium carbonate. The reaction proceeds via a nucleophilic substitution mechanism, resulting in the formation of 3-t-Butyldimethylsilyloxy-4-chlorophenylboronic acidin as a white crystalline solid. The yield of this reaction can be improved by using a solvent like THF or DMF and by carrying out the reaction under an inert atmosphere.
Aplicaciones Científicas De Investigación
T-BuMe2SiOBPin has found application in various scientific research fields due to its ability to form reversible covalent bonds with diols and other Lewis bases. This compound has been used as a building block for the synthesis of complex molecules, such as natural products and pharmaceuticals. It has also been used in the development of sensors for the detection of sugars and other biomolecules.
Propiedades
IUPAC Name |
[3-[tert-butyl(dimethyl)silyl]oxy-4-chlorophenyl]boronic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20BClO3Si/c1-12(2,3)18(4,5)17-11-8-9(13(15)16)6-7-10(11)14/h6-8,15-16H,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQHGPJCKOCCBEG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)Cl)O[Si](C)(C)C(C)(C)C)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20BClO3Si |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-butyl-1,6,7-trimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2460258.png)


![N-(cyclopropylmethyl)-4-[(3-piperidin-1-ylpyrazin-2-yl)oxy]benzamide](/img/structure/B2460261.png)

![(1S,5S)-Bicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B2460263.png)

![4-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-7-(thiophen-2-yl)-1,4-thiazepane](/img/structure/B2460269.png)
![3-(3-(furan-2-yl)-1H-pyrazole-5-carbonyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one](/img/structure/B2460270.png)
![[trans-4-Cyclopropylpyrrolidin-3-yl]methanol hydrochloride](/img/structure/B2460271.png)

![2-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-1-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B2460274.png)
![4-chloro-4,5-dihydro-1H,3H-[1,4]oxazepino[4,3-a]benzimidazole](/img/structure/B2460275.png)
